Lead arsenate

Description

Properties

IUPAC Name |

hydrogen arsorate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Pb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBYRMOUPAKLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

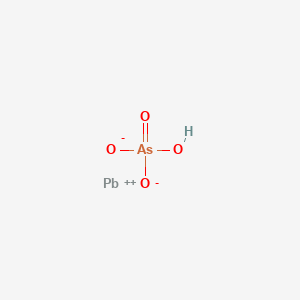

O[As](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbHAsO4, AsHO4Pb | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead hydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_hydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042092 | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead arsenate is a white powder. It is insoluble in water. It is toxic by skin absorption, inhalation and by ingestion., ODOURLESS WHITE HEAVY POWDER. | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in nitric acid, alkalies, Solubility in water, g/100ml: 0.0003 (none) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.79 at 59 °F (USCG, 1999) - Denser than water; will sink, 5.943 g/cu cm, Relative density (water = 1): 5.8 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead arsenate was a commonly used insecticide during the first half of the 20th century, particularly in deciduous tree fruit orchards. Antimony is cotransported with As during the ore refining process and could occur as an impurity in commercial lead arsenate products. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White monoclinic crystals | |

CAS No. |

3687-31-8; 10102-48-4; 7645-25-2; 7784-40-9, 7645-25-2, 7784-40-9 | |

| Record name | LEAD ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007645252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead hydrogen arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9AI2R9EWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0911 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

280 °C (decomposes) | |

| Record name | LEAD ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Scientific Research Applications

Historical Context

Lead arsenate was first introduced as an insecticide in the 1890s to combat pests like the codling moth in apple orchards. Its effectiveness, low cost, and persistence made it a popular choice among farmers for several decades. However, the widespread use led to environmental contamination and health concerns, prompting a gradual phase-out of its application by the late 20th century.

Agricultural Applications

Insecticide Use:

- Primary Crops: this compound was predominantly used on fruit trees such as apples, cherries, grapes, pears, and plums. It effectively controlled pests including apple maggots, codling moths, and other chewing insects.

- Application Methods: The compound was applied pre-harvest to ensure pest control before fruit maturation. In some regions, it was also used post-harvest for additional pest management.

Other Uses:

- Vegetables and Ornamentals: In Japan, this compound was utilized on cucumbers and tomatoes. It also found applications in ornamental crops.

- Golf Courses: Turf managers employed this compound to control grubs and earthworms on golf greens and lawns during the early to mid-20th century .

Environmental Impact

The extensive use of this compound has raised significant environmental concerns:

- Soil Contamination: Studies indicated that applications led to high concentrations of lead and arsenic in soil, with levels reaching up to 1012 ppm arsenic and 2798 ppm lead in treated areas .

- Ecosystem Effects: The persistence of this compound residues has been linked to adverse effects on soil organisms and broader ecological systems.

Health Implications

Toxicity Studies:

Research has documented severe health risks associated with this compound exposure:

- Animal Studies: Experiments involving dogs and rats demonstrated acute toxicity, with symptoms of lead poisoning observed after prolonged exposure . For instance, dogs fed diets containing this compound showed significant health deterioration within a year.

- Human Health Risks: Prolonged exposure to this compound residues has been associated with various health issues including neurological damage and increased cancer risk due to arsenic contamination .

Regulatory Changes

Due to its toxicological profile and environmental persistence, many countries have banned or severely restricted the use of this compound:

- Global Regulations: As of recent years, this compound is prohibited for all uses in numerous jurisdictions worldwide. This shift reflects growing awareness of its detrimental effects on human health and the environment .

Case Study 1: Apple Production in Virginia

A study conducted on apple production highlighted the historical reliance on this compound for pest control. Farmers initially favored this pesticide due to its efficacy against codling moths. However, over time, resistance developed among pests, leading to increased application rates and subsequent environmental contamination .

Case Study 2: Soil Remediation Efforts

In regions where this compound was heavily used, remediation efforts have focused on soil decontamination. Techniques such as phytoremediation have been explored to mitigate the toxic effects of residual heavy metals in agricultural soils .

Preparation Methods

Reaction Mechanism and Catalytic Agents

The modern industrial method, as detailed in US Patent 1398267A, employs litharge, arsenic acid (H₃AsO₄), and sulfonic acid derivatives to produce this compound. The reaction proceeds via the following stoichiometry:

Sulfonic acids, derived from the sulfonation of aromatic hydrocarbons like naphthalene, act as catalysts by lowering activation energy and preventing the formation of inert lead sulfate byproducts.

Process Optimization and Operational Parameters

A typical industrial charge involves:

| Component | Quantity (lbs) | Role |

|---|---|---|

| Litharge (PbO) | 700 | Lead source |

| Sulfonic acid mix | 50 | Catalytic agent |

| Arsenic acid (H₃AsO₄) | 600 | Arsenate ion source |

The process involves suspending litharge in water, adding sulfonic acids, and gradually introducing arsenic acid under constant agitation at 71°C (160°F). The mixture transitions from yellow to white as this compound precipitates, with excess litharge removed via additional arsenic acid. Post-synthesis washing and filtration yield a paste containing ≤50% water, complying with regulatory standards.

Laboratory-Scale Precipitation with Lead Acetate

Stoichiometric Precision and Reactant Ratios

Academic studies, such as Weber’s 1918 thesis, emphasize the precipitation method using lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O) and arsenic acid. The reaction is governed by:

Key variables include:

Filtration and Drying Techniques

Post-precipitation, the product is vacuum-filtered and washed with acidified ethanol to remove residual acetic acid. Drying at 100–110°C yields a free-flowing powder with <1% moisture content. Analytical data from Ohio State University experiments demonstrate that this method achieves 95–98% purity, comparable to industrial outputs.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Reaction Time (hr) | Purity (%) |

|---|---|---|---|

| Litharge/sulfonic acid | 92–95 | 2–4 | 95–98 |

| Lead acetate | 89–93 | 4–6 | 93–96 |

The industrial method’s shorter reaction time and higher throughput make it preferable for large-scale production, though it requires specialized equipment for handling sulfonic acids.

Physical and Chemical Characteristics

| Property | Industrial Product | Laboratory Product |

|---|---|---|

| Bulk density (g/cm³) | 0.45–0.55 | 0.50–0.60 |

| Particle size (µm) | 10–25 | 5–15 |

| Solubility in H₂O (mg/L) | 0.2 | 0.3 |

Industrial processes yield coarser particles optimized for adhesion to foliage, whereas laboratory methods produce finer powders suitable for experimental formulations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.